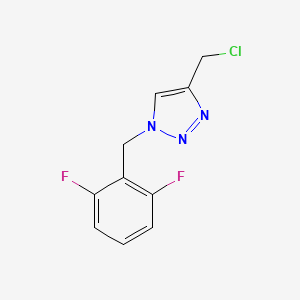

4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Vue d'ensemble

Description

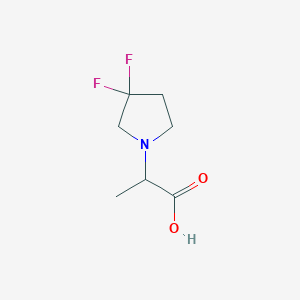

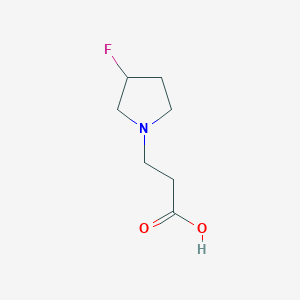

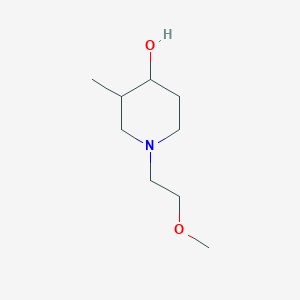

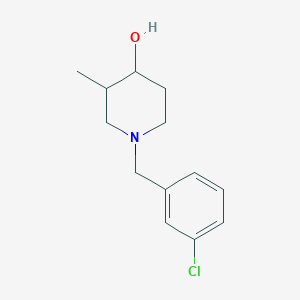

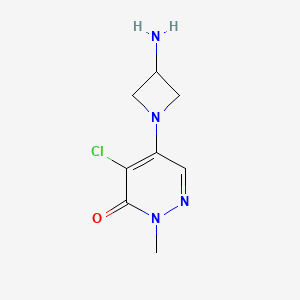

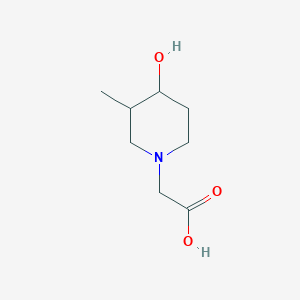

The compound “4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a 2,6-difluorobenzyl group and at the 4-position with a chloromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the 2,6-difluorobenzyl and chloromethyl substituents. The presence of these groups would likely influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazole ring and the substituents. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the 2,6-difluorobenzyl group could influence the compound’s electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Applications De Recherche Scientifique

- Application: Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

- Outcome: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

- Application: Synthesis of 1,2,3 and 1,2,4-triazole systems by means of classical and green chemistry conditions involving ultrasound chemistry and mechanochemistry .

- Method: The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .

- Outcome: The formal cycloreversion of 1,2,3-triazole compounds under mechanical forces and its potential use in biological systems .

- Application: DMF is a technology where nanoliter to microliter droplets containing samples and reagents can be manipulated to carry out a range of discrete fluidic operations .

- Method: This is achieved simply by applying a series of electrical potentials to an array of patterned electrodes coated with a hydrophobic insulator .

- Outcome: DMF has recently emerged as a popular technology for a wide range of applications .

Difluoromethylation Processes

Synthesis of Biologically Relevant Triazoles

Digital Microfluidics (DMF)

- Application: 1,2,3-triazoles play an important role in supramolecular chemistry .

- Method: The characteristics of these heterocycles motivated the development of different strategies for their preparation and molecular diversification .

- Outcome: Most of the synthetic procedures available in the literature are based on catalysis with copper salts .

- Application: 1,2,3-triazoles have found broad applications in polymer chemistry .

- Method: The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

- Outcome: Several biological activities of this promising heterocycle will also be discussed .

- Application: Compounds containing 1H-1,2,3-triazole core have been applied in the development of biosensors used in clinical diagnostic assays .

- Method: The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .

- Outcome: The formal cycloreversion of 1,2,3-triazole compounds under mechanical forces and its potential use in biological systems .

Supramolecular Chemistry

Polymer Chemistry

Biosensors in Clinical Diagnostic Assays

Orientations Futures

Propriétés

IUPAC Name |

4-(chloromethyl)-1-[(2,6-difluorophenyl)methyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF2N3/c11-4-7-5-16(15-14-7)6-8-9(12)2-1-3-10(8)13/h1-3,5H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRRGWMWKLTEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.